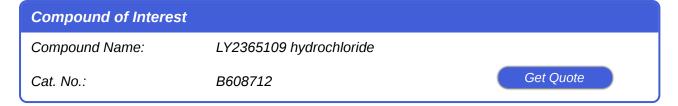


Application Notes and Protocols for Preclinical Studies with LY2365109 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is crucial for regulating extracellular glycine concentrations in the central nervous system. By inhibiting GlyT1, LY2365109 hydrochloride increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine is an essential co-agonist for these receptors.[3][4][5] This mechanism of action has generated significant interest in its potential therapeutic applications for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia, and for conditions like epilepsy due to its anticonvulsant properties.[1][6]

These application notes provide detailed protocols and quantitative data to guide researchers in the preclinical investigation of **LY2365109 hydrochloride**.

Physicochemical and In Vitro Activity Data

LY2365109 hydrochloride's potency and selectivity are key characteristics for its use in preclinical research. The following table summarizes its primary in vitro activity.



Parameter	Value	Cell Line	Reference
IC50 (GlyT1)	15.8 nM	Cells over-expressing human GlyT1a	[1][2]
IC50 (GlyT2)	> 30,000 nM	Not specified	[2]

In Vivo Activity Data

Preclinical in vivo studies have demonstrated the ability of **LY2365109 hydrochloride** to modulate glycine levels in the central nervous system and exert anticonvulsant effects.

Animal Model	Dosing (p.o.)	Effect	Reference
Male Sprague-Dawley Rats	0.3 - 30 mg/kg	Dose-dependent elevations in cerebrospinal fluid (CSF) glycine levels 1 hour after dosing.	[1]
Male Sprague-Dawley Rats	10 mg/kg	2-fold increase in striatal microdialysate glycine (from 1.52 μM to 3.6 μM).	[6]
Male Sprague-Dawley Rats	10 mg/kg	3-fold increase in CSF glycine (from 10.38 μM to 36 μM).	[6]
Mice	Not specified	Increased seizure thresholds.	[1]

Signaling Pathway

The primary mechanism of action of **LY2365109 hydrochloride** is the inhibition of the glycine transporter 1 (GlyT1), which is predominantly expressed on astrocytes surrounding glutamatergic synapses. This inhibition leads to an increase in the extracellular concentration of glycine. Glycine acts as a co-agonist at the NMDA receptor, potentiating its activation by

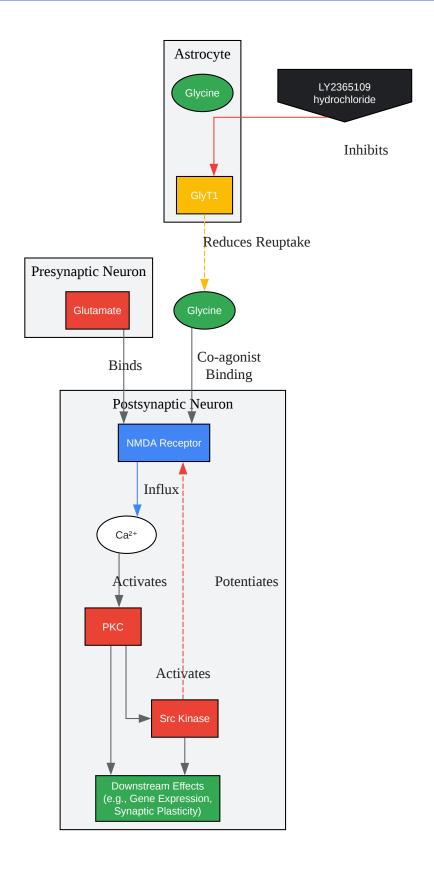






glutamate. This enhanced NMDA receptor signaling can lead to various downstream effects, including the activation of protein kinase C (PKC) and Src kinase, which can further modulate neuronal activity and plasticity.





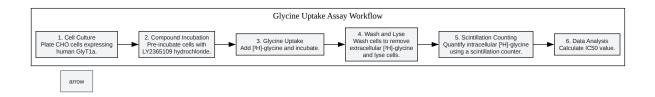
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Mechanism of action of LY2365109 hydrochloride.



Experimental Protocols In Vitro Glycine Uptake Assay

This protocol is designed to determine the in vitro potency of **LY2365109 hydrochloride** by measuring the inhibition of [³H]-glycine uptake in cells expressing GlyT1.



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Workflow for the in vitro glycine uptake assay.

Materials:

- Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1a
- Cell culture medium (e.g., F-12K Medium with 10% FBS)
- Uptake buffer (e.g., 10 mM HEPES-Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl,
 2.5 mM MgSO₄, 10 mM D-glucose)
- [3H]-glycine
- LY2365109 hydrochloride
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

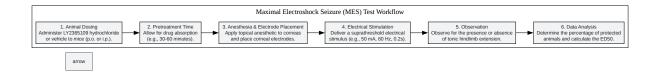


- Cell Plating: Twenty-four hours prior to the assay, plate the CHO-hGlyT1a cells in a suitable multi-well plate at a density of approximately 40,000 cells per well.
- Preparation of Solutions: Prepare serial dilutions of LY2365109 hydrochloride in uptake buffer. Prepare a solution of [3H]-glycine in uptake buffer.
- Assay Initiation: On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer.
- Compound Pre-incubation: Add the different concentrations of LY2365109 hydrochloride to the wells and incubate for 20 minutes at room temperature. Include vehicle-only wells as a control.
- Glycine Uptake: Initiate the uptake reaction by adding the [³H]-glycine solution to each well. Incubate for a specified time (e.g., 10-20 minutes) at room temperature.
- Termination of Uptake: Terminate the assay by rapidly washing the cells multiple times with ice-cold uptake buffer to remove extracellular [3H]-glycine.
- Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [3H]-glycine taken up by the cells using a microplate scintillation counter.
- Data Analysis: Determine the percentage of inhibition of glycine uptake for each concentration of LY2365109 hydrochloride compared to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Maximal Electroshock Seizure (MES) Test

This protocol is used to evaluate the anticonvulsant activity of **LY2365109 hydrochloride** in mice. The MES test induces a generalized tonic-clonic seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant efficacy.





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Workflow for the in vivo MES test.

Materials:

- Male mice (e.g., CF-1 or C57BL/6 strain)
- LY2365109 hydrochloride
- Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Electroconvulsive shock apparatus with corneal electrodes
- Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
- 0.9% Saline solution

Procedure:

- Animal Preparation and Dosing: Acclimate the mice to the experimental environment.
 Administer LY2365109 hydrochloride or vehicle control via the desired route (e.g., oral gavage). Use a range of doses to determine a dose-response relationship.
- Pretreatment Period: Allow for a sufficient pretreatment time based on the pharmacokinetic profile of the compound (typically 30-60 minutes for oral administration).
- Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.



Place the corneal electrodes on the eyes of the mouse.

- Induction of Seizure: Deliver a supramaximal electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds.[7]
- Observation: Immediately after the stimulus, observe the mouse for the presence or absence
 of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this
 phase is absent.
- Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the specific conditions based on their experimental setup and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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